molecular formula C19H17NO5 B5753926 3-ETHYL-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

3-ETHYL-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B5753926
M. Wt: 339.3 g/mol
InChI Key: LJUWGUSSARDXSD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-ETHYL-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcoumarin and 4-nitrobenzyl bromide.

    Alkylation: The 4-methylcoumarin undergoes alkylation with ethyl iodide in the presence of a strong base like potassium carbonate to introduce the ethyl group at the 3-position.

    Methoxylation: The resulting intermediate is then reacted with 4-nitrobenzyl bromide in the presence of a base such as sodium hydride to introduce the 4-nitrophenylmethoxy group at the 7-position.

    Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and scalability.

Chemical Reactions Analysis

3-ETHYL-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like sodium borohydride or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amino group, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Scientific Research Applications

3-ETHYL-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-ETHYL-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitrophenylmethoxy group can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) upon metabolic activation can contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

3-ETHYL-4-METHYL-7-[(4-NITROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can be compared with other chromenone derivatives, such as:

    4-Methylcoumarin: Lacks the ethyl and nitrophenylmethoxy substituents, resulting in different chemical and biological properties.

    7-Hydroxy-4-methylcoumarin: Contains a hydroxyl group instead of the nitrophenylmethoxy group, leading to different reactivity and applications.

    3-Ethyl-7-methoxycoumarin: Similar to the target compound but lacks the nitrophenyl group, affecting its biological activity.

Properties

IUPAC Name

3-ethyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-16-12(2)17-9-8-15(10-18(17)25-19(16)21)24-11-13-4-6-14(7-5-13)20(22)23/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUWGUSSARDXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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